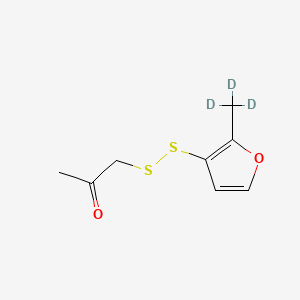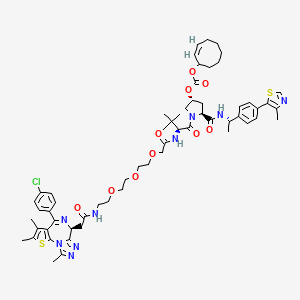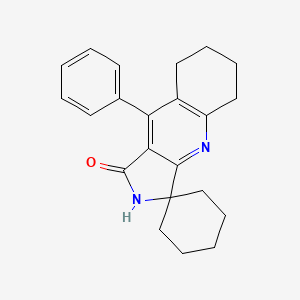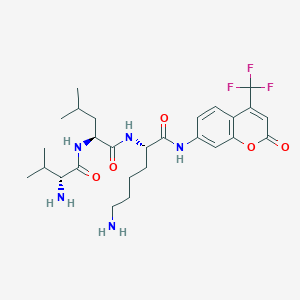
H-D-Val-Leu-Lys-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Val-Leu-Lys-AFC, also known as a plasmin substrate, is a biologically active peptide. It is a fluorescent substrate for plasmin, a serine protease involved in fibrinolysis, which is the process of breaking down fibrin in blood clots. This compound has an absorbance/emission of 380/500 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-Leu-Lys-AFC involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Analyse Chemischer Reaktionen
Types of Reactions: H-D-Val-Leu-Lys-AFC primarily undergoes hydrolysis reactions when interacting with plasmin. This hydrolysis results in the release of the fluorescent group, allowing for the detection and quantification of plasmin activity .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with plasmin acting as the enzyme. The reaction is monitored by measuring the increase in fluorescence at 500 nm .
Major Products Formed: The major product formed from the hydrolysis of this compound is the fluorescent group, which can be detected and quantified to measure plasmin activity .
Wissenschaftliche Forschungsanwendungen
H-D-Val-Leu-Lys-AFC is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a substrate for plasmin, allowing researchers to study plasmin activity and its role in various physiological and pathological processes. This includes research on blood clotting, wound healing, liver repair, and the maintenance of liver homeostasis .
Wirkmechanismus
H-D-Val-Leu-Lys-AFC exerts its effects by serving as a substrate for plasmin. Plasmin cleaves the peptide bond in this compound, releasing the fluorescent group. This reaction allows for the detection and quantification of plasmin activity, providing insights into the enzyme’s role in fibrinolysis and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- H-D-Val-Leu-Lys-p-nitroanilide
- H-D-Val-Leu-Lys-7-amino-4-methylcoumarin
- H-D-Val-Leu-Lys-4-methylumbelliferyl
Uniqueness: H-D-Val-Leu-Lys-AFC is unique due to its specific fluorescence properties, which make it particularly useful for detecting and quantifying plasmin activity. Its absorbance/emission characteristics (380/500 nm) provide a clear and measurable signal, making it a valuable tool in biochemical and medical research .
Eigenschaften
Molekularformel |
C27H38F3N5O5 |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]hexanamide |
InChI |
InChI=1S/C27H38F3N5O5/c1-14(2)11-20(35-26(39)23(32)15(3)4)25(38)34-19(7-5-6-10-31)24(37)33-16-8-9-17-18(27(28,29)30)13-22(36)40-21(17)12-16/h8-9,12-15,19-20,23H,5-7,10-11,31-32H2,1-4H3,(H,33,37)(H,34,38)(H,35,39)/t19-,20-,23+/m0/s1 |
InChI-Schlüssel |
BZABHENLDPLCOR-SXWKCWPCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


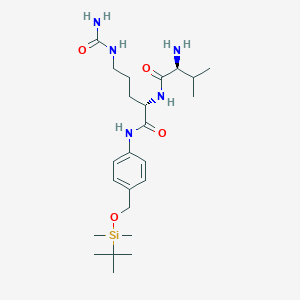
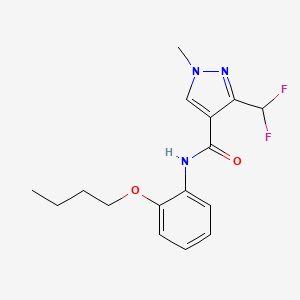
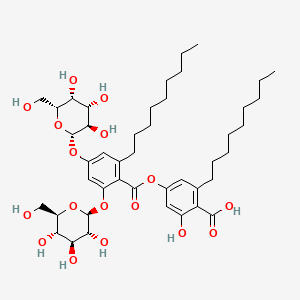
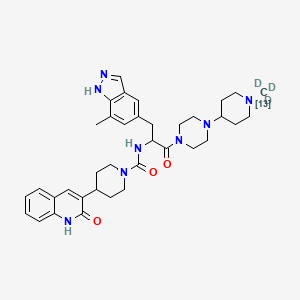
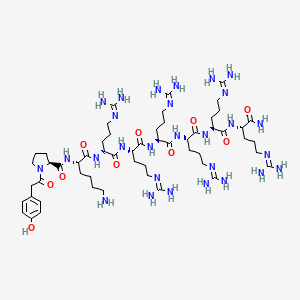
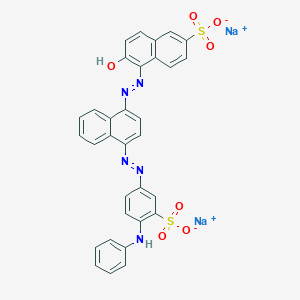
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

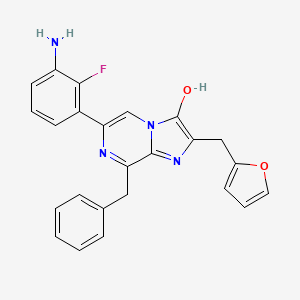
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

